molecular formula C22H23N5OS B2608901 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide CAS No. 1359010-23-3

2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide

Cat. No. B2608901
M. Wt: 405.52
InChI Key: JLZIHMWJZWFIQA-UHFFFAOYSA-N
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Description

“2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The new compounds are synthesized via this method using 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antidepressant and Adenosine Receptor Antagonism

Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which share structural similarities with the specified compound, have shown potential as rapid-onset antidepressants. These compounds reduce immobility in behavioral despair models in rats, indicating potential therapeutic effects as antidepressant agents. Moreover, many exhibit high affinity and selectivity for adenosine A1 and A2 receptors, acting as potent non-xanthine adenosine antagonists. These findings suggest potential applications in developing novel treatments for depression and modulating adenosine receptor activity (Sarges et al., 1990).

Anticonvulsant Properties

Derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline, including those structurally related to the specified compound, have been explored for their potential anticonvulsant properties. Some synthesized compounds demonstrated significant anticonvulsant activities in models of induced convulsions, highlighting their potential for development into new anticonvulsant medications (Alswah et al., 2013).

Antimicrobial and Antifungal Activities

Research into substituted quinoxalines, including triazoloquinoxaline derivatives, has indicated promising antimicrobial and antifungal properties. Some compounds exhibited potent antibacterial activity, outperforming standard treatments in some cases. These findings point to the potential of triazoloquinoxaline derivatives in developing new antimicrobial agents, which could address the growing concern over antibiotic resistance (Badran et al., 2003).

Insecticidal Properties

Innovative heterocycles incorporating thiadiazole moieties, related to the chemical structure of interest, have been assessed for their insecticidal efficacy against certain pests, like the cotton leafworm. The synthesis of these compounds opens up avenues for the development of new, effective insecticides, which are crucial for agricultural protection and pest management strategies (Fadda et al., 2017).

Synthetic Pathways and Chemical Properties

Various studies have focused on synthesizing and characterizing novel triazoloquinoxaline derivatives, aiming to explore their chemical properties and potential applications in material science and organic synthesis. These endeavors contribute to a deeper understanding of the compound class's chemical behavior and potential industrial applications (Atta & Ashry, 2011).

Future Directions

The future directions for research on “2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide” and similar compounds could involve further exploration of their potential as antiviral and antimicrobial agents . Additionally, their potential as anticancer agents targeting VEGFR-2 kinase could be investigated .

properties

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZIHMWJZWFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

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